molecular formula C26H24ClNO4S B3006592 1-(4-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one CAS No. 866844-85-1

1-(4-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one

Cat. No.: B3006592
CAS No.: 866844-85-1
M. Wt: 481.99
InChI Key: LMDCXZKTJDMMHL-UHFFFAOYSA-N
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Description

This compound is a quinolin-4(1H)-one derivative featuring a 4-chlorobenzyl group at position 1, a 4-isopropylphenyl sulfonyl moiety at position 3, and a methoxy substituent at position 4. Its molecular formula is C27H24ClNO4S, with a molecular weight of 494.00 g/mol (calculated).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO4S/c1-17(2)19-6-11-22(12-7-19)33(30,31)25-16-28(15-18-4-8-20(27)9-5-18)24-13-10-21(32-3)14-23(24)26(25)29/h4-14,16-17H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDCXZKTJDMMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.

    Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with 4-isopropylbenzenesulfonyl chloride in the presence of a base like triethylamine.

    Chlorobenzyl Substitution: The final step involves the substitution of the quinoline nitrogen with a 4-chlorobenzyl group, which can be achieved using 4-chlorobenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituent groups, molecular weight, and reported bioactivity. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Findings Source
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone Methoxy → Ethoxy at position 6 C27H26ClNO4S 496.02 No bioactivity reported; structural similarity suggests comparable solubility and stability to the target compound.
1-(4-Chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one Isopropyl → Ethyl in sulfonyl group C26H22ClNO4S 480.00 Reduced steric bulk compared to the target compound; potential differences in lipophilicity and binding affinity.
(E)-1-(4-Chlorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one (Chalcone derivative) Quinolinone → Chalcone core C18H17ClO 284.78 IC50 = 100 μg/mL against MCF7 cells; highlights cytotoxic potential of chlorophenyl and isopropylphenyl motifs.
Savirin (Triazoloquinazolinone) Quinolinone → Triazoloquinazolinone core C19H19N3O3S 369.44 Antibacterial activity against Staphylococcus aureus; sulfonyl group critical for target engagement.

Substituent-Driven Variations

  • Position 6 (Methoxy vs.
  • Sulfonyl Group (Isopropyl vs. Ethyl): Replacing isopropyl with ethyl () reduces steric hindrance, which could alter binding to hydrophobic pockets in biological targets. Molecular docking studies would be required to validate this hypothesis .

Core Scaffold Comparisons

  • Chalcone Derivatives (–7): Although chalcones lack the quinolinone core, their shared 4-chlorophenyl and 4-isopropylphenyl groups correlate with cytotoxicity (IC50 = 100 μg/mL in MCF7 cells). This suggests that aromatic chlorination and bulkier substituents enhance antiproliferative effects .
  • Savirin (): The triazoloquinazolinone scaffold demonstrates the importance of sulfonyl groups in antimicrobial activity.

Biological Activity

1-(4-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is a synthetic compound that belongs to the class of quinoline derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its structure-activity relationship (SAR).

Chemical Structure

The compound's structure can be denoted as follows:

C21H22ClNO3S\text{C}_{21}\text{H}_{22}\text{Cl}\text{N}\text{O}_3\text{S}

This structure features a quinoline core with various substituents that significantly influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including those similar to our compound. The presence of electron-withdrawing groups (EWGs), such as chlorine, on the phenyl ring enhances antibacterial activity against various strains.

Minimum Inhibitory Concentration (MIC) Values

Research has shown that compounds with similar structures exhibit promising MIC values against Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an MIC of 10 μg/mL against Staphylococcus aureus and Escherichia coli . The incorporation of a chlorine atom in the phenyl ring has been associated with increased antibacterial potency .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus10
Escherichia coli10
Bacillus subtilis10

Anticancer Activity

The quinoline derivatives have also been extensively studied for their anticancer properties. The mechanism often involves inhibition of tubulin polymerization and induction of apoptosis in cancer cells.

In Vitro Studies

In vitro assays have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, a similar quinolone derivative showed IC50 values ranging from 0.4 to 1.0 μM against human cancer cell lines such as H460 and Hep3B .

Cancer Cell LineIC50 (μM)
H4600.4
Hep3B0.8
COLO205<1.0

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinoline scaffold significantly affect biological activity. The introduction of different substituents can enhance or diminish the efficacy against specific targets.

  • Electron-Withdrawing Groups : The presence of EWGs like chlorine increases antibacterial activity by enhancing lipophilicity and improving interaction with bacterial membranes .
  • Alkyl Substituents : Variations in alkyl groups on the phenyl ring can alter the compound's potency against cancer cells, suggesting that optimal substitution is critical for maximizing therapeutic effects .

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